molecular formula C12H10Cl2N2O B6353106 5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde CAS No. 1152576-79-8

5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6353106
CAS No.: 1152576-79-8
M. Wt: 269.12 g/mol
InChI Key: FMAFIMAEYTWYOF-UHFFFAOYSA-N
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Description

The compound “5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields such as medicinal chemistry and materials science due to their diverse biological activities and functional group compatibility .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring substituted with a chlorophenyl group, an ethyl group, and a carbaldehyde group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The presence of the chlorophenyl and carbaldehyde groups could also influence the reactivity of this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and reactivity could be influenced by the presence and position of the chlorophenyl, ethyl, and carbaldehyde groups .

Scientific Research Applications

Synthesis and Structural Insights

A significant area of research surrounding 5-Chloro-1-(3-chlorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde involves its synthesis and the exploration of its structural properties. Studies have demonstrated various synthesis methods, highlighting the compound's potential as a versatile intermediate in organic chemistry. For instance, Xu and Shi (2011) prepared new pyrazole derivatives, including a closely related compound, to explore its crystal structure through X-ray diffraction methods, revealing intricate details about molecular orientation and intermolecular interactions (Xu & Shi, 2011). Similarly, Vilkauskaitė, Šačkus, and Holzer (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type reactions, showcasing the compound's applicability in synthesizing pyrazolo[4,3-c]pyridines, thereby expanding its utility in organic synthesis (Vilkauskaitė et al., 2011).

Chemical Modifications and Biological Activity

Further research has delved into chemical modifications of the core pyrazole structure to enhance biological activity. Khalifa, Nossier, and Al-Omar (2017) engaged in the synthesis of pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates, illustrating the compound's adaptability in creating pharmacophore linkages for potential therapeutic applications (Khalifa et al., 2017). This indicates the compound's role in generating new molecules with possible antimicrobial and anticancer properties.

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Similar compounds have been found to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups . This could potentially provide some insight into the compound’s mode of action.

Biochemical Pathways

It’s worth noting that many bioactive aromatic compounds, including indole derivatives, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a variety of biochemical pathways.

Pharmacokinetics

The success of sm cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This could potentially provide some insight into the compound’s pharmacokinetic properties.

Result of Action

Many bioactive aromatic compounds, including indole derivatives, have been found to possess various biological activities . This suggests that the compound could potentially have a variety of molecular and cellular effects.

Action Environment

The success of sm cross-coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by a variety of environmental factors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

Properties

IUPAC Name

5-chloro-1-(3-chlorophenyl)-3-ethylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-2-11-10(7-17)12(14)16(15-11)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAFIMAEYTWYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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